1-(3-Aminopropyl)-4-methylpyridin-2-one
Description
1-(3-Aminopropyl)-4-methylpyridin-2-one (CAS: 102675-58-1) is a pyridine derivative featuring a 3-aminopropyl side chain and a methyl substituent at the 4-position of the pyridin-2-one ring. This compound is structurally characterized by its bicyclic framework, combining a pyridinone core with a flexible aminopropyl chain. Its physicochemical properties, such as polarity and hydrogen-bonding capacity, are influenced by the electron-withdrawing carbonyl group in the pyridinone ring and the primary amine group on the side chain.
Properties
IUPAC Name |
1-(3-aminopropyl)-4-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-3-6-11(5-2-4-10)9(12)7-8/h3,6-7H,2,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIWNGPPDIUJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound is compared to structurally related molecules with variations in the heterocyclic core or substituents. Key analogues include:
Key Observations :
- Pyridin-2-one vs. This difference may influence solubility and receptor-binding profiles .
- 4-Methyl vs.
Pharmacological Activity
- Kinase Inhibition: The target compound’s pyridin-2-one ring enables van der Waals interactions with kinase active sites (e.g., MST3/4 kinases), showing EC₅₀ values comparable to pyrrolidinone-based analogues (55–57 nM). However, the pyridinone’s aromaticity may enhance selectivity .
- Analgesic/Anticonvulsant Activity: Unlike 1-(3-aminopropyl)imidazole derivatives (active in antinociceptive assays), the target compound’s activity in these areas remains underexplored. Piperazine analogues (e.g., 1-(3-aminopropyl)-4-phenylpiperazine) exhibit anticonvulsant effects via modulation of central nervous system receptors .
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